molecular formula C19H13BrFN3O2 B2856572 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 1326806-38-5

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2856572
CAS No.: 1326806-38-5
M. Wt: 414.234
InChI Key: ATLAHFKTLJFWKQ-UHFFFAOYSA-N
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Description

The compound “3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of oxadiazole derivatives involves various methods. For instance, 1,3,4-oxadiazoles can be synthesized by refluxing 1 mol 2-(2-bromobenzoyl)-N-substitutedhydrazinecarbothioamides with 2 mol KOH in a water medium . The resulting compounds are then neutralized with acetic acid .


Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . There are four known isomers of oxadiazole: 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .


Chemical Reactions Analysis

Oxadiazole derivatives are known for their broad range of chemical reactions. They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Characterization : The synthesis of related compounds involves various chemical reactions aiming to explore their structural and chemical properties. For instance, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine indicates a method for creating compounds with potential biological activities through refluxing 1,3,4 oxadiazole-2-thiol with specific reagents. This compound was characterized by NMR, IR, Mass spectral studies, and single crystal X-ray diffraction, confirming its structure (Mamatha S.V et al., 2019).

  • Biological Evaluation : The synthesized compounds often undergo biological screening to assess their potential therapeutic applications. For example, certain derivatives have shown promising antitumor activities against various cancer cell lines, indicating the potential of fluoroquinoline and oxadiazole derivatives as anticancer agents. The mechanism of action for some of these compounds includes arresting cancer cells in specific stages of the cell cycle and inducing apoptosis (Yilin Fang et al., 2016).

  • Antimicrobial and Antifungal Activities : Compounds in this category have also been evaluated for their antimicrobial and antifungal activities, showing effectiveness against a range of bacterial and fungal strains. This highlights the potential for developing new antimicrobial agents from fluoroquinoline and oxadiazole derivatives (Rambabu Sirgamalla, Sakram Boda, 2019).

  • Antiviral Activities : Additionally, some derivatives have been tested for their antiviral activities, showcasing the broad-spectrum potential of these compounds in combating viral infections. This includes evaluations against HIV, HSV, and vaccinia viruses, with certain compounds displaying notable antiviral activity (P. Selvam et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, 3-(3-Bromophenyl)propionic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Oxadiazole derivatives have been widely studied due to their broad range of chemical and biological properties . They have become important synthons in the development of new drugs . Therefore, the future directions for “3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one” could involve further exploration of its potential therapeutic applications.

Properties

IUPAC Name

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3O2/c1-2-24-10-14(17(25)13-9-11(21)7-8-16(13)24)19-22-18(23-26-19)12-5-3-4-6-15(12)20/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLAHFKTLJFWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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